Flufenamic acid (C14H10F3NO2) is a synthetic organic compound classified as a non-steroidal anti-inflammatory drug (NSAID) belonging to the fenamate group. [, , ] Flufenamic acid is commonly used in scientific research as a model compound for studying:
Flufenamic Acid-d4 is a deuterated analogue of Flufenamic Acid, a nonsteroidal anti-inflammatory drug widely used in the treatment of pain and inflammation. The compound is characterized by the incorporation of four deuterium atoms, which enhances its utility in various scientific applications, particularly in analytical chemistry and pharmacokinetics. Flufenamic Acid-d4 serves as a stable isotope-labeled compound, allowing researchers to track metabolic pathways and study the pharmacological effects of its parent compound without interference from naturally occurring isotopes.
Flufenamic Acid-d4 is synthesized from Flufenamic Acid through methods that involve the incorporation of deuterium. It is available from various chemical suppliers and is often used as an internal standard in quantitative analyses, especially in gas chromatography and liquid chromatography coupled with mass spectrometry.
Flufenamic Acid-d4 falls under the category of nonsteroidal anti-inflammatory drugs (NSAIDs) and is classified as an aromatic carboxylic acid. Its chemical structure includes a trifluoromethyl group, which contributes to its biological activity.
The synthesis of Flufenamic Acid-d4 typically involves catalytic hydrogenation of Flufenamic Acid in the presence of deuterium gas. This process is facilitated by a palladium on carbon catalyst under high pressure and temperature conditions, ensuring effective hydrogen-deuterium exchange.
The molecular formula for Flufenamic Acid-d4 is , with a molecular weight of approximately 285.25 g/mol. The structure features:
Flufenamic Acid-d4 can undergo various chemical reactions similar to its non-deuterated counterpart:
Flufenamic Acid-d4 primarily acts by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the biosynthesis of prostaglandins from arachidonic acid. This inhibition leads to decreased production of inflammatory mediators.
Flufenamic Acid-d4 exhibits properties typical of carboxylic acids and aromatic compounds, including solubility in organic solvents and reactivity towards electrophiles due to its electron-rich aromatic system.
Flufenamic Acid-d4 finds utility in various scientific fields:
Flufenamic Acid-d4 (FFA-d4) is a deuterium-labeled analog of the nonsteroidal anti-inflammatory drug (NSAID) flufenamic acid. Its systematic IUPAC name is 2-((3-(trifluoromethyl)phenyl)amino)benzoic-3,4,5,6-d4 acid, reflecting the specific deuteration at the four ortho positions of the anthranilic acid ring [1] [3]. The compound carries the CAS Registry Number 1185071-99-1, distinguishing it from the non-deuterated parent compound (CAS 530-78-9). Other identifiers include:
Table 1: Standard Chemical Identifiers
Identifier Type | Value |
---|---|
Molecular Formula | C₁₄H₆D₄F₃NO₂ |
Molecular Weight | 285.25 g/mol |
Synonyms | FFA-d4; Flufenamic Acid d4; Fluphenamic Acid-d4 |
The molecular formula confirms the replacement of four hydrogen atoms with deuterium (²H or D), resulting in a mass increase of 4 atomic mass units compared to the non-deuterated form (281.23 g/mol) [2] [3]. This isotopic labeling follows IUPAC conventions for specifying positions of deuterium substitution in organic molecules.
The core structure of FFA-d4 retains the characteristic features of fenamates: a biphenyl system comprising anthranilic acid and 3-(trifluoromethyl)aniline moieties. Deuterium atoms are specifically incorporated at the C3, C4, C5, and C6 positions of the benzoic acid ring, yielding a tetradeuterated anthranilic acid subunit [3]. This strategic labeling is evidenced by the SMILES notation:OC(C(C([2H])=C([2H])C([2H])=C1[2H])=C1NC2=CC(C(F)(F)F)=CC=C2)=O
[1] [3]
The isotopic substitution induces measurable changes in molecular vibrations and magnetic resonance properties:
Table 2: Key Spectral Signatures of FFA-d4 vs. Non-Deuterated FFA
Technique | Non-Deuterated FFA | FFA-d4 | Analytical Utility |
---|---|---|---|
ATR-FTIR | CH₂ asym/sym stretch: 2920/2850 cm⁻¹ | CD₂ bands: 2193/2089 cm⁻¹ | Penetration tracking in tissues |
¹H-NMR (DMSO-d6) | Aromatic H: 6.7–8.2 ppm | Absence of benzoic ring H | Quantification without interference |
Mass Spectrometry | [M]⁺ m/z 281.23 | [M]⁺ m/z 285.25 | LC-MS/MS internal standard |
The spatial orientation of the trifluoromethyl group relative to the carboxyl group remains unaltered, preserving the conformational polymorphism inherent to flufenamic acid [5] [6]. However, deuterium introduces subtle steric and electronic effects impacting crystalline packing, as confirmed by X-ray diffraction studies of similar deuterated NSAIDs [3].
The deuterated and non-deuterated forms share core pharmacological targets—including cyclooxygenase (COX) inhibition (IC₅₀ = 3 µM COX-1; 9.3 µM COX-2) and ion channel modulation—due to identical pharmacophore arrangement [1] [2]. However, isotopic substitution induces differences in three key areas:
Solubility and Crystallization:FFA-d4 exhibits reduced aqueous solubility compared to non-deuterated FFA, attributable to increased molecular mass and altered hydrogen-bonding capacity. In organic solvents like DMSO, both forms show similar solubility profiles (~50 mg/mL), but FFA-d4 crystallizes preferentially as Form I polymorph during supercritical CO₂ processing, whereas non-deuterated FFA exhibits eight known polymorphic forms [5] [6]. This behavior is linked to deuterium’s impact on molecular conformation in solution: 2D-NOESY studies reveal that FFA-d4 adopts a planar conformation in SC-CO₂/DMSO mixtures (45°C, 9 MPa), contrasting with the twisted conformer of non-deuterated FFA under identical conditions [5].
Analytical Detection:The 4 Da mass difference enables unambiguous discrimination via mass spectrometry. In LC-MS/MS, FFA-d4 serves as an internal standard for quantifying non-deuterated FFA, eliminating matrix effects [2] [3]. Additionally, separated C-D vibrational bands in FTIR allow simultaneous tracking of drug and vehicle components in penetration studies [4].
Polymorphic Stability:Non-deuterated FFA’s eight polymorphs arise from rotational flexibility around the aryl-amine bond. Deuterium’s lower zero-point energy stabilizes the hydrogen-bonded dimeric form in FFA-d4, reducing polymorphic diversity. This is corroborated by differential scanning calorimetry (DSC), where FFA-d4 shows a single melting endotherm at 124–125°C, versus multiple transitions in non-deuterated samples [5] [6].
Table 3: Functional Differences Between FFA-d4 and Non-Deuterated FFA
Property | Non-Deuterated FFA | FFA-d4 | Technical Implication |
---|---|---|---|
Molecular Weight | 281.23 g/mol | 285.25 g/mol | MS quantification |
Aqueous Solubility | 0.01 mg/mL | <0.005 mg/mL | Altered formulation kinetics |
Polymorphic Forms | 8 known forms | Primarily Form I | Controlled crystallization |
FTIR Tracking | Overlaps with skin lipids | Distinct CD₂ bands | Penetration mechanism studies |
Conformation in SC-CO₂ | Twisted biphenyl | Planar biphenyl | Polymorph prediction in micronization |
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 32338-15-1
CAS No.: